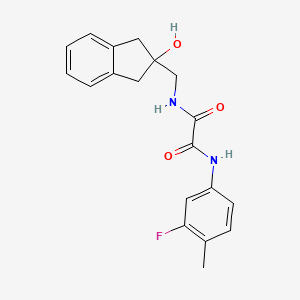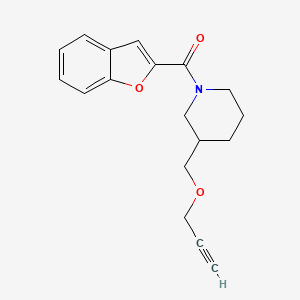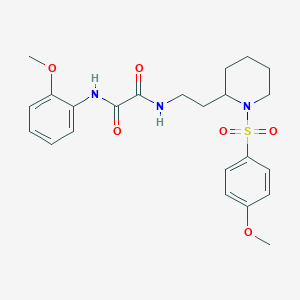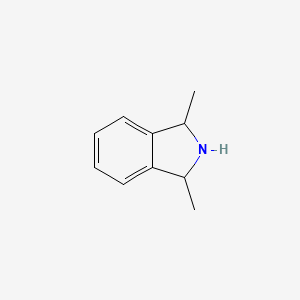
N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" is a complex organic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of complex oxalamides can be achieved through novel synthetic approaches, as demonstrated in the study of the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides . This method involves a one-pot approach that includes rearrangement sequences and could potentially be adapted for the synthesis of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide."
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be confirmed using techniques such as NMR and X-ray analysis. For instance, the study involving a bicalutamide derivative confirmed the structure of a 1,4-N-->O disubstituted phenyl ring migrated product using these methods . Such analytical techniques would be essential for confirming the molecular structure of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" after its synthesis.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For example, the self-assembled aggregates of a fluoroalkylated oligomer were shown to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media . This suggests that the fluoro and methyl groups on the phenyl ring of the compound may also influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" can be speculated based on related compounds. For instance, the fluorometric determination of α-oxomethylene compounds using N1-methylnicotinamide chloride indicates that the presence of fluorine atoms and oxo groups can enable the detection of such compounds at very low concentrations . This implies that the compound may also exhibit fluorescence under certain conditions, which could be useful for analytical purposes.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonists
Research on compounds with similar structural features, such as those involving orexin receptors, highlights the potential for developing treatments for disorders like binge eating. For instance, selective antagonism at the orexin-1 receptor has been evaluated for its role in compulsive food intake, suggesting a novel pharmacological treatment approach for eating disorders with a compulsive component (Piccoli et al., 2012).
Selective Androgen Receptor Modulators
Another area of interest is the development of selective androgen receptor modulators (SARMs), which can be explored for treating androgen-dependent diseases. The pharmacokinetics and metabolism of such compounds in rats have been studied to investigate their therapeutic potential (Wu et al., 2006).
Synthesis and Rearrangement for Oxalamides
The synthetic methodologies for oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a novel one-pot approach, could be relevant for generating compounds with similar structures. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating its utility in synthesizing a wide range of biologically active compounds (Mamedov et al., 2016).
Metabolism Studies
Understanding the metabolism of related compounds, such as flutamide, highlights the importance of identifying potential reactive toxic metabolites in the development of safer therapeutic agents. Such studies are crucial for predicting drug safety and efficacy (Goda et al., 2006).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12-6-7-15(8-16(12)20)22-18(24)17(23)21-11-19(25)9-13-4-2-3-5-14(13)10-19/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGDXGLOKWRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)


![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)
![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)
![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)
![ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2543275.png)

![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543278.png)
